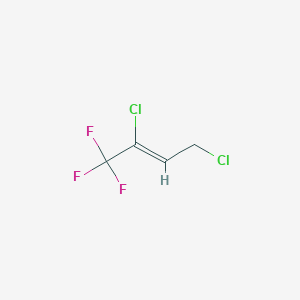
2,4-Dichloro-1,1,1-trifluoro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1,1,1-trifluoro-2-butene is an organic compound with the molecular formula C4H3Cl2F3 It is a halogenated butene derivative, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,1,1-trifluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-butene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are optimized to achieve high yields and minimize by-products. Safety measures are also implemented to handle the hazardous nature of the halogenated compounds involved .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1,1,1-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1,1,1-trifluoro-2-butene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1,1,1-trifluoro-2-butene involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can modulate its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A halogenated ethane derivative with similar chemical properties.
1,4-Dichloro-2-butene: Another butene derivative with chlorine atoms at different positions.
1,1,1-Trifluoro-2-chloroethane: A halogenated ethane with both chlorine and fluorine atoms.
Uniqueness
2,4-Dichloro-1,1,1-trifluoro-2-butene is unique due to the specific arrangement of chlorine and fluorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
26702-40-9 |
|---|---|
Molekularformel |
C4H3Cl2F3 |
Molekulargewicht |
178.96 g/mol |
IUPAC-Name |
(Z)-2,4-dichloro-1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Cl2F3/c5-2-1-3(6)4(7,8)9/h1H,2H2/b3-1- |
InChI-Schlüssel |
RVSSLUWZDPLQCP-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C=C(/C(F)(F)F)\Cl)Cl |
Kanonische SMILES |
C(C=C(C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


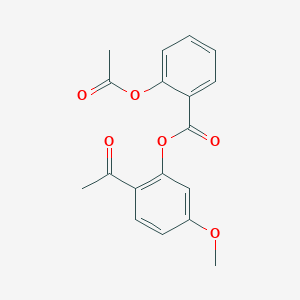
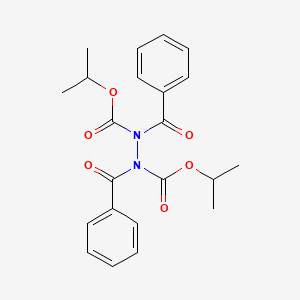
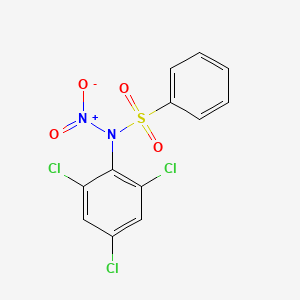
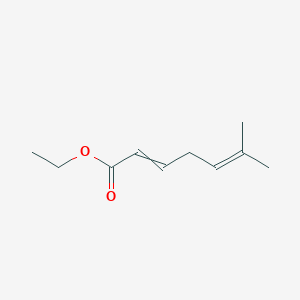
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
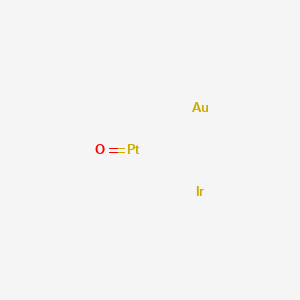
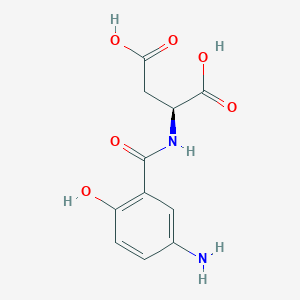
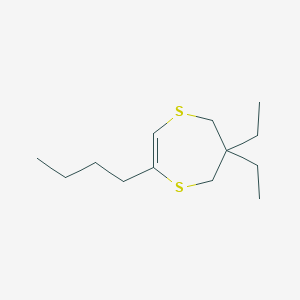
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
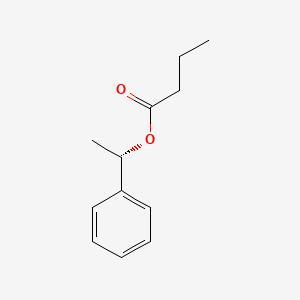
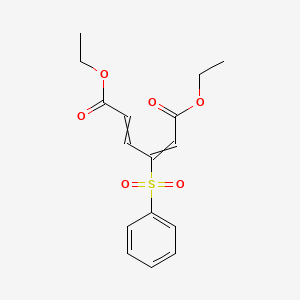
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
